molecular formula C8H6OS B041337 Benzo[b]thiophen-2(3H)-one CAS No. 496-31-1

Benzo[b]thiophen-2(3H)-one

Cat. No. B041337
CAS RN: 496-31-1
M. Wt: 150.2 g/mol
InChI Key: ARTAFUJPRUWRJK-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of benzo[b]thiophen-2(3H)-one has been achieved through various methods. A notable synthesis involves treating 2,4,6-tri-(2-benzo[b]-thienyl)cyclotriboroxane with hydrogen peroxide, which results in benzo[b]thiophen-2(3H)-one with a 72% overall yield. The boroxane precursor is prepared by treating 2-benzo[b]thienyl-lithium successively with n-butylborate and acid. Other derivatives, such as 3-methylbenzo[b]thiophen-2(3H)-one and benzo[b]-thiophen-3(2H)-one (thioindoxyl), can be synthesized similarly (Dickinson & Iddon, 1970). Another approach for synthesizing 2-arylbenzo[b]thiophene derivatives involves lithiation of S-(2-methylphenyl) N, N, N', N'- tetramethylphosphorodiamidothioate, followed by acylation with various aromatic esters and acidic treatment in refluxing formic acid (Watanabe et al., 1991).

Molecular Structure Analysis Benzo[b]thiophen-2(3H)-one features a thiophene ring fused to a benzene ring, with a ketone functional group at the 2-position of the thiophene ring. This structure is pivotal for its chemical reactivity and properties.

Chemical Reactions and Properties The chemical behavior of benzo[b]thiophen-2(3H)-one includes its reaction with dimethyl sulphate in the presence of base in various solvents, leading to products like 2-methoxybenzo[b]thiophen with a high yield of 90%. Such reactions demonstrate the compound's versatility in organic synthesis (Dickinson & Iddon, 1970).

Scientific Research Applications

  • Synthesis of Spiroheterocycles : Benzo[b]thiophen-3(2H)-one 1,1-dioxide is utilized as a reagent for synthesizing spiroheterocycles, which are essential in creating new heterocyclic systems (Cekavicus et al., 2008).

  • Medicinal Chemistry and Organic Materials : Recent advancements in synthesizing benzo[b]thiophenes have led to various benzo[b]thiophene skeletons, finding applications in medicinal chemistry, organic photoelectric materials, and organic semiconductors (Duc, 2020).

  • Environmental Applications : The photochemical oxidation of benzo[b]thiophene in aqueous solutions forms benzo[b]thiophene-2,3-quinone, helpful in predicting oil spill products in oceans (Andersson & Bobinger, 1992).

  • Biological Activity Studies : Bis benzothiophene Schiff bases have shown high predicted activities against bacteria, angina, allergies, depression, and obesity. One compound exhibited significant antimicrobial and antileishmanial properties (Ünver et al., 2020).

  • Selective Estrogen Receptor Modulation : A method for synthesizing 2-aryl-3-substituted benzo[b]thiophenes, which can be useful for selective estrogen receptor modulation, has been developed (David et al., 2005).

  • Antimycotic Properties : Substituted benzo[b]thiophenes have been used as bioactive compounds, with specific derivatives showing potent antifungal properties (Nussbaumer et al., 1991).

  • Organic Synthesis and Catalysis : Highly substituted thiophenes and benzo[b]thiophenes have been synthesized via a one-pot method from bromoenynes and o-alkynylbromobenzene derivatives, offering potential in the preparation of sulfur heterocycles (Guilarte et al., 2011).

  • Antibacterial, Antifungal, and Anti-inflammatory Properties : New benzo[b]thiophene derivatives have shown significant antibacterial, antifungal, and anti-inflammatory properties (Isloor et al., 2010).

  • Dye Industry : Novel disperse dyes derived from benzo[b]thiophene-3(2H)-one-1,1-dioxide have exhibited promising coloristic and dyeing properties on polyester (Bhatti & Seshadri, 2004).

  • Synthesis of Tubulin Binding Agents : A novel palladium-mediated coupling approach has been applied to synthesize 2,3-disubstituted benzo(b)thiophenes, useful in the synthesis of tubulin binding agents (Flynn et al., 2001).

Future Directions

Benzo[b]thiophen-2(3H)-one and its derivatives have potential applications in various fields. For instance, some derivatives have shown high antibacterial activities against S. aureus . Moreover, they have been used in the synthesis of larger, usually bioactive structures .

properties

IUPAC Name

3H-1-benzothiophen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6OS/c9-8-5-6-3-1-2-4-7(6)10-8/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARTAFUJPRUWRJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2SC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60343687
Record name Benzo[b]thiophen-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[b]thiophen-2(3H)-one

CAS RN

496-31-1
Record name Benzo[b]thiophen-2(3H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=496-31-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo[b]thiophen-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1-benzothiophen-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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